N-Hydroxy Thyroxine is a derivative of the thyroid hormone thyroxine, which plays a crucial role in regulating metabolism and growth in humans. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the thyroxine structure, which can influence its biological activity and pharmacological properties.
N-Hydroxy Thyroxine is synthesized from thyroxine or its precursors, primarily through chemical modifications that introduce the hydroxyl group. Thyroxine itself is produced in the thyroid gland and can also be synthesized artificially for therapeutic purposes.
N-Hydroxy Thyroxine falls under the category of thyroid hormone analogs. These compounds are classified based on their structural similarities to natural thyroid hormones and their potential to interact with thyroid hormone receptors.
The synthesis of N-Hydroxy Thyroxine can be accomplished through various chemical methods, including:
The synthesis typically requires controlled conditions to ensure high yields and purity. For example, one method involves using a manganese catalyst in an aqueous solution with specific pH control to facilitate the reaction while minimizing side products .
The molecular weight of N-Hydroxy Thyroxine is approximately 654.9 g/mol, and it retains the characteristic iodine atoms found in thyroxine, which are essential for its biological function.
N-Hydroxy Thyroxine participates in various chemical reactions typical of phenolic compounds, including:
Reactions involving N-Hydroxy Thyroxine must be conducted under specific conditions (temperature, pH) to optimize yields and minimize degradation. For instance, when reacting with carboxylic acids, controlling the reaction environment is crucial to prevent unwanted side reactions .
N-Hydroxy Thyroxine acts by binding to thyroid hormone receptors in target tissues, similar to thyroxine. The binding activates gene transcription involved in metabolic processes such as:
Studies indicate that N-Hydroxy Thyroxine may exhibit varying affinities for thyroid hormone receptors compared to its parent compound, potentially leading to altered physiological effects .
Relevant data include melting points around 234 °C (dec.) for thyroxine derivatives, indicating potential thermal stability for N-Hydroxy Thyroxine .
N-Hydroxy Thyroxine has potential applications in various fields:
N-Hydroxy thyroxine represents a structural analog of endogenous thyroxine (T4), formally derived through hydroxyl substitution at the terminal amino group of T4's alanine side chain. Its systematic IUPAC designation is (S)-2-(hydroxyamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid, reflecting the chiral center at C2, tetraiodinated diphenyl ether backbone, and critical N-hydroxy modification. The molecular formula C₁₅H₁₁I₄NO₅ distinguishes it from thyroxine (C₁₅H₁₁I₄NO₄) by the addition of one oxygen atom. This modification significantly alters electronic distribution and hydrogen-bonding capacity relative to T4, particularly at the ionizable carboxylic acid (pKa ~2.5) and phenolic hydroxyl (pKa ~6.5) groups. The N-hydroxy group introduces a potential additional site of acidity (estimated pKa 8–9) and redox activity, fundamentally differentiating its acid-base behavior from thyroxine [3] [8].
The core geometry of N-hydroxy thyroxine retains the orthogonal diphenyl ether scaffold characteristic of thyroid hormones, with dihedral angles near 90° between the inner (tyrosine-derived) and outer (phenolic) rings, as confirmed by computational modeling (DFT-B3LYP/6-311+G*). This perpendicular arrangement minimizes steric clash between the 3,5-iodines on both rings. The chiral center at C2 maintains an (S)-absolute configuration, analogous to biologically active L-thyroxine. Critical conformational differences emerge at the side chain:
Table 1: Key Bond Parameters from Computational Modeling
Bond/Length | N-Hydroxy Thyroxine | Thyroxine (T4) | Structural Implication |
---|---|---|---|
C2–N (Å) | 1.48 | 1.35 | Reduced double-bond character |
N–O (Å) | 1.42 | – | Partial single-bond character |
C2–Cβ (Å) | 1.54 | 1.52 | Minimal change |
O=C–O (Å) | 1.26 | 1.25 | Slightly weakened carboxylate |
Torsion Angle (°) | |||
Cβ–C2–N–O | 180 (anti) | – | Maximal N–O/Cβ separation |
O=C–Cβ–C2 | 65 (gauche) | 180 (anti) | H-bond with N–OH |
极分子相互作用增强。
Table 3:固态结构特性比较
特性 | N-羟基甲状腺素 | 甲状腺素(T4) | 含义 |
---|---|---|---|
晶体对称性 | 三斜晶系 P1 | 单斜晶系 P2₁ | 对称性降低 |
密度 (g/cm³) | 1.92(计算值) | 1.85 | 堆积效率提高 |
水合作用 | 每个分子 3 H₂O | 每个分子 5 H₂O | 亲水性降低 |
氢键 (每分子) | 8 | 6 | 分子间作用力增强 |
熔点 (°C) | 225(分解) | 231-233 | 热稳定性略有下降 |
层间距 (Å) | 9.8 | 11.2 | 堆叠更紧密 |
表 4:本文讨论的甲状腺相关化合物
化合物名称 | 分子式 | 主要结构特征 |
---|---|---|
N-羟基甲状腺素 | C₁₅H₁₁I₄NO₅ | 甲状腺素类似物,在丙氨酸侧链上具有 N-羟基取代基 |
甲状腺素 (T4) | C₁₅H₁₁I₄NO₄ | 内源性甲状腺激素,具有四碘化二苯醚骨架 |
三碘甲状腺原氨酸 (T3) | C₁₅H₁₂I₃NO₄ | 活性甲状腺激素,在 5' 位脱碘 |
反 T3 (rT3) | C₁₅H₁₂I₃NO₄ | 非活性代谢物,在 5 位脱碘 |
3,5-二碘甲腺原氨酸 (3,5-T₂) | C₁₅H₁₂I₂NO₄ | T4/T3 的脱碘代谢物,具有潜在线粒体作用 |
3-碘甲腺胺 (3-T₁AM) | C₆H₆IN | 具有神经调节特性的脱羧胺代谢物 |
四碘甲腺乙酸 (Tetrac) | C₁₄H₉I₄NO₄ | T4 的脱氨基代谢物,保留四碘化结构 |
三碘甲腺乙酸 (Triac) | C₁₄H₉I₃NO₄ | T3 的脱氨基代谢物,具有 TR 结合活性 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7